Dihydrotetramethylrosamine
Overview
Description
Dihydrotetramethylrosamine is a fluorogenic substrate for peroxidase that oxidizes to fluorescent tetramethylrosamine chloride . This compound is widely used in various scientific research applications due to its unique properties as a fluorogenic dye.
Mechanism of Action
Target of Action
Dihydrotetramethylrosamine (DHTM Ros) primarily targets peroxidase enzymes . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:
Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O\text{Peroxidase} + H_2O_2 \rightarrow \text{Peroxidase} (Fe^{4+}=O) + H_2O Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O
The peroxidase enzymes play a crucial role in various biological processes, including hormone synthesis, immune response, and detoxification .
Mode of Action
DHTM Ros acts as a fluorogenic substrate for peroxidase . In the presence of peroxidase, DHTM Ros undergoes oxidation to form fluorescent tetramethylrosamine chloride . This reaction allows the detection and quantification of peroxidase activity in biological samples .
Result of Action
The primary result of DHTM Ros’s action is the production of fluorescent tetramethylrosamine chloride . This fluorescence can be detected and measured, providing a means to quantify peroxidase activity in a sample . The implications of this at the molecular and cellular level would depend on the specific context and the role of peroxidase in that context.
Biochemical Analysis
Biochemical Properties
Dihydrotetramethylrosamine plays a significant role in biochemical reactions as a substrate for peroxidase . The interaction between this compound and peroxidase leads to the oxidation of this compound to fluorescent tetramethylrosamine chloride . This reaction is crucial in various biochemical studies and applications.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for peroxidase
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to fluorescent tetramethylrosamine chloride by peroxidase This process involves binding interactions with the enzyme peroxidase
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrotetramethylrosamine can be synthesized through a series of chemical reactions involving the appropriate precursors and reagents. The synthesis typically involves the reaction of tetramethylrosamine with a reducing agent to form this compound . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Dihydrotetramethylrosamine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by peroxidase to form fluorescent tetramethylrosamine chloride.
Reduction: The compound can be reduced back to its non-fluorescent form under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents such as sodium borohydride can be used to revert the compound to its non-fluorescent form.
Major Products Formed
The major product formed from the oxidation of this compound is fluorescent tetramethylrosamine chloride .
Scientific Research Applications
Dihydrotetramethylrosamine is extensively used in various scientific research fields, including:
Comparison with Similar Compounds
Similar Compounds
Tetramethylrosamine: The oxidized form of dihydrotetramethylrosamine, which is also used as a fluorogenic dye.
Sulforhodamine B: Another fluorogenic dye with similar applications in detecting peroxidase activity.
Uniqueness
This compound is unique due to its ability to be converted from a non-fluorescent to a fluorescent form upon oxidation. This property makes it highly valuable in assays requiring sensitive detection of peroxidase activity .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALQHVVMLBWIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147057 | |
Record name | Dihydrotetramethylrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105284-17-1 | |
Record name | Dihydrotetramethylrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrotetramethylrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihydrotetramethylrosamine detect reactive oxygen species (ROS)?
A: this compound (H2TMRos) is a non-fluorescent molecule in its reduced state. Upon reaction with ROS, particularly hydrogen peroxide, it undergoes oxidation to form a fluorescent product. This change in fluorescence intensity can then be measured and correlated to the amount of ROS present. [] This makes H2TMRos a valuable tool for visualizing and quantifying oxidative stress in biological systems. [, ]
Q2: In what biological contexts has this compound been used to study oxidative stress?
A2: this compound has proven valuable in diverse research areas. For instance, it has been used to investigate:
- Aminoglycoside ototoxicity: Researchers studying the damaging effects of antibiotics like gentamicin on inner ear cells have employed H2TMRos to track ROS production, a key contributor to cell death. [, , ]
- Neutrophil-mediated cell killing: Studies have utilized H2TMRos to visualize the real-time deposition of ROS onto tumor cells during antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, providing insights into immune system attack mechanisms. []
- Hatching envelope formation in shrimp: H2TMRos has been used to demonstrate the involvement of oxidases in the hardening of the protective hatching envelope surrounding shrimp eggs. []
- Inflammatory responses to bacterial infection: Research has shown that H2TMRos can detect changes in mitochondrial oxidative membrane potential within human fibroblasts exposed to Tannerella forsythia detaching factor, a bacterial toxin. This suggests a role for H2TMRos in understanding inflammatory pathways triggered by bacterial infections. []
Q3: What are the advantages of using this compound over other ROS detection methods?
A3: this compound offers several advantages:
- Specificity: It exhibits a degree of selectivity for certain ROS, notably hydrogen peroxide, making it suitable for targeted investigations. []
- Sensitivity: H2TMRos displays high sensitivity to ROS, enabling the detection of even subtle changes in oxidative stress levels. []
- Real-time monitoring: Its ability to fluoresce upon oxidation allows for real-time observation of ROS generation in living cells and tissues, offering dynamic insights into biological processes. [, ]
Q4: Are there any limitations to using this compound as a research tool?
A4: While a powerful tool, there are some considerations:
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